molecular formula C16H16BrN3O4S2 B284148 5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide

5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide

Cat. No. B284148
M. Wt: 458.4 g/mol
InChI Key: MENOKSOBJXBWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is highly expressed in cancer cells and plays a critical role in cancer cell metabolism. Therefore, BPTES has been extensively studied as a potential anti-cancer drug.

Mechanism of Action

5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide inhibits glutaminase by binding to its active site, which prevents the enzyme from converting glutamine to glutamate. This leads to a decrease in the production of ATP and other metabolites that are essential for cancer cell growth and survival.
Biochemical and physiological effects:
5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide has been shown to induce apoptosis (cell death) in cancer cells by disrupting their metabolism. 5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide also affects the expression of various genes that are involved in cancer cell growth and survival. In addition, 5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide has been shown to have anti-inflammatory properties, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide is also highly selective for glutaminase and does not affect other enzymes in the cell. However, 5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide has some limitations as well. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. In addition, 5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide has poor solubility in water, which can limit its use in certain experimental setups.

Future Directions

There are several future directions for research on 5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide. One area of research is the development of more stable and soluble analogs of 5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide that can be used in a wider range of experimental setups. Another area of research is the optimization of the dosing and administration of 5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide for maximum anti-cancer efficacy. Furthermore, the combination of 5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide with other anti-cancer drugs is a promising area of research that may lead to improved cancer treatment strategies. Finally, the identification of biomarkers that can predict the response of cancer cells to 5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide is an important area of research that may lead to personalized cancer treatment options.

Synthesis Methods

5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis method of 5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide is complex and beyond the scope of this paper. However, it is worth mentioning that the synthesis of 5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide has been extensively studied for its potential anti-cancer properties. In vitro studies have shown that 5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide can selectively inhibit the growth of cancer cells by targeting glutaminase. In vivo studies have also shown promising results in animal models of cancer.

properties

Molecular Formula

C16H16BrN3O4S2

Molecular Weight

458.4 g/mol

IUPAC Name

5-bromo-N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C16H16BrN3O4S2/c1-16(2,3)20-26(22,23)9-4-5-10-12(8-9)25-15(18-10)19-14(21)11-6-7-13(17)24-11/h4-8,20H,1-3H3,(H,18,19,21)

InChI Key

MENOKSOBJXBWRO-UHFFFAOYSA-N

SMILES

CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)Br

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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